molecular formula C18H13N7S B1354062 Adenosine antagonist-1

Adenosine antagonist-1

Cat. No.: B1354062
M. Wt: 359.4 g/mol
InChI Key: YNGFNKUXMJZNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine antagonist-1 is a research compound designed to selectively inhibit adenosine receptors, providing a powerful tool for investigating purinergic signaling pathways. This antagonist primarily functions by blocking adenosine A1 and/or A2A receptors, which are G-protein coupled receptors (GPCRs) widely expressed in the brain, heart, kidneys, and immune system . By antagonizing these receptors, this compound effectively prevents the endogenous adenosine-mediated inhibition of neuronal activity, reduction of heart rate and contractility, and modulation of renal tubuloglomerular feedback . In neuroscience research, this compound demonstrates significant value for studying Parkinson's disease pathophysiology and treatment strategies. A2A receptor antagonists reduce motor deficits in disease models without worsening dyskinesia when combined with levodopa . They represent the first non-dopaminergic approach to Parkinson's treatment, improving motor function while potentially addressing cognitive deficits, anxiety, and depression components of non-motor symptoms . Additionally, this compound facilitates investigation of neuroprotection, as adenosine A2A receptor blockade has shown potential to prevent neuronal loss in experimental Parkinson's models . Cardiovascular and renal researchers utilize this compound to explore fluid balance disorders and cardiovascular function. A1 receptor antagonists induce diuresis and natriuresis by inhibiting sodium reabsorption in the proximal tubule, where 60-70% of filtered sodium is reclaimed . These compounds preserve glomerular filtration rate while blocking tubuloglomerular feedback, offering potential research applications for congestive heart failure edema without causing significant potassium losses . The compound also enables study of cardiac electrophysiology, as adenosine receptor antagonism affects heart rate, AV nodal conduction, and atrial contractility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

Molecular Formula

C18H13N7S

Molecular Weight

359.4 g/mol

IUPAC Name

3-[5-(2-methylimidazol-1-yl)-2-(pyrazin-2-ylamino)-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C18H13N7S/c1-12-21-7-8-25(12)17-16(14-4-2-3-13(9-14)10-19)24-18(26-17)23-15-11-20-5-6-22-15/h2-9,11H,1H3,(H,22,23,24)

InChI Key

YNGFNKUXMJZNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(N=C(S2)NC3=NC=CN=C3)C4=CC=CC(=C4)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine antagonists are categorized by receptor subtype selectivity (A1, A2A, A2B, A3). Below, adenosine antagonist-1 is compared to key compounds across subtypes, focusing on structural features, receptor affinity, selectivity, and developmental progress.

A3 Adenosine Receptor Antagonists

Compound Ki/IC50 (nM) Selectivity (vs. Other Subtypes) Structure Class Development Stage
This compound N/A N/A Undisclosed Preclinical
MRS-1191 31.4 (A3) >100-fold (A1, A2A, A2B) Non-xanthine Research
LUF6000 0.6 (A3) 200-fold (A1, A2A) Pyrazolo-triazolo-pyrimidine Preclinical
  • Key Findings: MRS-1191 demonstrates high A3 affinity (Ki = 31.4 nM) and selectivity, making it a tool compound for studying A3-mediated pathways . this compound’s structural and pharmacological profile remains underexplored, highlighting a gap in comparative studies .

A1 Adenosine Receptor Antagonists

Compound Ki/IC50 (nM) Selectivity (vs. Other Subtypes) Structure Class Development Stage
Tonapofylline (BG 9928) 7.4 (A1) 915x (A2A), 12x (A2B) Xanthine derivative Phase II (Heart Failure)
Azolo[1,5-a]pyrimidine derivatives Moderate-High (A1, in silico) Selective (A2A, A3) Azolo-pyrimidine Preclinical
DPCPX 0.4 (A1) 500x (A2A) Xanthine Research
  • Azolo-pyrimidine derivatives, identified via in silico structural similarity to reference ligands, show predicted moderate-to-high A1 affinity but require experimental validation .

A2A/A2B Adenosine Receptor Antagonists

Compound Ki/IC50 (nM) Selectivity (vs. Other Subtypes) Structure Class Development Stage
Preladenant 1.1 (A2A) >1000-fold (A1, A3) Triazolotriazine Phase III (Parkinson’s)
AB928 (Etrumadenant) 1.4 (A2A), 2 (A2B) Dual A2A/A2B blocker Quinazoline Phase I/II (Oncology)
ZM241385 1.6 (A2A) 100x (A1, A3) Triazolo-quinazoline Research
  • Key Findings :
    • Preladenant and AB928 exemplify the therapeutic shift toward A2A/A2B dual antagonism in oncology and neurodegenerative diseases .
    • Structural diversity (e.g., triazolotriazine, quinazoline) underlines the importance of scaffold optimization for subtype selectivity .

Functionalized Congeners and Xanthine Derivatives

Compound Ki/IC50 (nM) Selectivity (vs. Other Subtypes) Structure Class Development Stage
1,3-Dipropylxanthine (DPX) 10–100 (A1/A2) Low selectivity Xanthine Research
XAC (Xanthine amine congener) 2 (A1) 10x (A2A) Xanthine-amide hybrid Research
MRS2500 0.6 (A1) >100-fold (A2A, A3) Functionalized DPX analog Preclinical
  • Key Findings: Functionalized congeners, such as XAC and MRS2500, improve pharmacokinetics by incorporating amino acid/peptide moieties, enhancing receptor binding and stability . Classic xanthines (e.g., DPX) lack selectivity, limiting clinical utility despite moderate affinity .

Preparation Methods

Asymmetric Synthesis via Diels–Alder Cycloaddition

One of the key methods for preparing Adenosine antagonist-1 involves asymmetric Diels–Alder cycloadditions to construct the norbornane moiety, which is crucial for receptor binding specificity. This approach was used to synthesize the enantiomers of 1,3-dipropyl-8-[2-(5,6-epoxynorbornyl)]xanthine, enabling the isolation of the highly potent S-enantiomer with nanomolar affinity for the A1 receptor.

  • Key steps:
    • Construction of the norbornane ring system via asymmetric Diels–Alder reaction.
    • Acid-catalyzed intramolecular rearrangement to obtain bridged secondary alcohol intermediates.
    • X-ray crystallography to confirm absolute stereochemistry.
Step Reaction Type Purpose Outcome
1 Asymmetric Diels–Alder Norbornane ring formation Chiral norbornane intermediate
2 Acid-catalyzed rearrangement Formation of bridged alcohol Intermediate for further steps
3 Derivatization & crystallography Stereochemical confirmation Enantiomeric purity confirmed

Xanthine Derivative Synthesis

The preparation of xanthine-based adenosine antagonists often starts from substituted uracils or diaminouracils. For example, 1,3-dialkylxanthines are synthesized by:

  • Alkylation of diaminouracil derivatives.
  • Formation of imidazole rings via oxidative closure of benzylidene adducts.
  • Functionalization of aromatic aldehydes to introduce substituents enhancing receptor affinity.

This method allows for the generation of various analogues with tailored pharmacological profiles.

Non-Xanthine Adenosine Antagonists

Non-xanthine antagonists such as FK838 and FK453 have been synthesized using:

  • 1,3-dipolar cycloaddition reactions (e.g., pyridine N-imine with acetylenes).
  • Horner–Emmons reactions to form acrylate intermediates.
  • Process optimization to eliminate chromatographic purification, enabling pilot-scale production.

These methods emphasize scalability and cost-effectiveness for pharmaceutical manufacturing.

Process Development and Scale-Up

Pilot-Scale Synthesis

The synthesis of FK838, a non-xanthine A1 antagonist, was optimized for pilot-scale production with an overall yield of 44%. Key improvements included:

  • Streamlining the 1,3-dipolar cycloaddition step.
  • Avoiding column chromatography by optimizing reaction conditions.
  • Ensuring reproducibility and purity suitable for clinical trials.

Large-Scale Manufacture of FK453

FK453 synthesis involved:

  • A Horner–Emmons reaction to form ethyl (E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acryloylate with high regio- and stereoselectivity.
  • A 1,3-dipolar cycloaddition to build the pyrazolo[1,5-a]pyridine core.
  • Process improvements to eliminate chromatographic steps, facilitating large-scale production.

Radiolabeled Adenosine Antagonists for Research

Radiolabeled derivatives such as [1-propyl-^11C]8-dicyclopropylmethyl-1,3-dipropylxanthine have been synthesized for PET imaging of A1 receptors. These preparations involve:

  • Reaction of xanthine derivatives with ^11C-labeled alkyl iodides.
  • Achieving high radiochemical purity (>99%) and specific activity.
  • Short synthesis times (45–55 minutes) suitable for clinical imaging studies.

Summary Table of Preparation Methods

Preparation Method Key Reactions/Steps Scale Yield/Outcome Reference
Asymmetric Diels–Alder Cycloaddition Norbornane ring formation, acid rearrangement Laboratory High enantiomeric purity, potent antagonist
Xanthine Derivative Synthesis Alkylation, oxidative ring closure Laboratory Functionalized congeners synthesized
Non-Xanthine Synthesis (FK838, FK453) 1,3-Dipolar cycloaddition, Horner–Emmons Pilot/large scale 44% overall yield, scalable process
Radiolabeled Antagonists for PET Imaging ^11C-alkylation of xanthine derivatives Laboratory >99% purity, high specific activity

Q & A

Q. What is the primary adenosine receptor subtype targeted by Adenosine antagonist-1, and how does this inform experimental design?

this compound selectively inhibits the A3 adenosine receptor (AA3R) with a reported Ki value of 31.4 nM for human A3 receptors . This specificity is critical for designing studies focused on A3R-mediated pathways, such as immune modulation or neuroprotection. Researchers should validate receptor selectivity using comparative binding assays against other adenosine receptor subtypes (e.g., A1, A2A, A2B) to rule off-target effects .

Q. What methodological considerations are essential for in vitro studies using this compound?

  • Cellular context : Use cell lines expressing endogenous A3 receptors (e.g., CHO cells transfected with human A3R) and confirm receptor expression via qPCR or flow cytometry .
  • Concentration ranges : Optimize doses based on reported IC50 values (e.g., 120 nM in CHO cells) and account for adenosine levels in culture media, which may compete with the antagonist .
  • Control experiments : Include non-targeting antagonists (e.g., A1/A2A-selective inhibitors) to isolate A3R-specific effects .

Q. How can researchers validate the functional inhibition of A3 receptors by this compound?

Combine radioligand binding assays (to confirm receptor occupancy) with functional readouts like cAMP modulation. A3R activation typically reduces cAMP via Gi/o coupling; thus, effective antagonism should reverse this effect. Include positive controls like MRS-1191 (a known A3R antagonist) for comparison .

Advanced Research Questions

Q. How does cross-reactivity with other adenosine receptor subtypes impact data interpretation, and how can this be mitigated?

Although this compound is A3R-selective, low-affinity interactions with A1 or A2B receptors may occur at higher concentrations. To address this:

  • Perform dose-response curves across receptor subtypes.
  • Use knockout models (e.g., A3R−/− cells) to confirm on-target effects .
  • Compare results with dual antagonists (e.g., AB928 for A2A/A2B) to identify confounding signals .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor expression. Solutions include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations of the antagonist to ensure adequate exposure .
  • Tissue-specific knockdown : Use conditional A3R knockout models to isolate organ-level effects .
  • Combination studies : Pair with adenosine deaminase (ADA) inhibitors to modulate extracellular adenosine levels, mimicking in vitro conditions .

Q. What advanced analytical methods are recommended for studying this compound’s mechanism in disease models?

  • Receptor dimerization assays : Investigate A3R heterodimerization with other GPCRs (e.g., P2Y receptors) using FRET or BRET .
  • Transcriptomic profiling : RNA-seq or single-cell sequencing to identify downstream pathways (e.g., NF-κB or MAPK) in disease-relevant tissues .
  • Metabolomic analysis : Quantify adenosine and its metabolites (e.g., inosine) via LC-MS to assess enzymatic and receptor activity .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in studies involving this compound?

  • Standardize protocols : Detail antagonist preparation (e.g., solvent, storage conditions) and batch-to-batch variability checks .
  • Data transparency : Publish raw binding curves, statistical analyses, and negative results to avoid publication bias .
  • Collaborative validation : Replicate key findings in independent labs using shared compound aliquots .

Q. What ethical considerations apply when using this compound in preclinical models?

  • Animal welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) in rodent studies, particularly for chronic dosing .
  • Clinical relevance : Justify translational potential through rigorous biomarker validation (e.g., A3R overexpression in human disease tissues) .

Tables: Key Data for Experimental Design

Parameter Value Reference
A3R Ki (human)31.4 nM
IC50 (CHO cells)120 nM
Selectivity (vs. A2A)>915-fold
Purity>98%
Recommended storage-20°C (dry powder), -80°C (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.